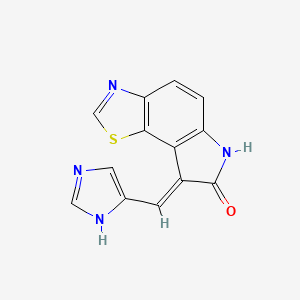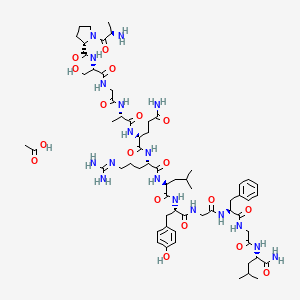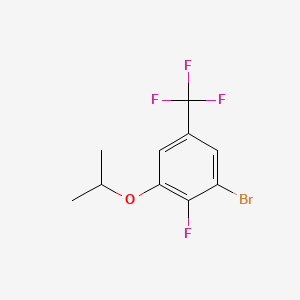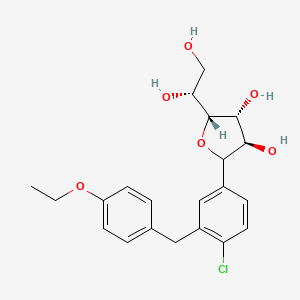
Pkr-IN-C16
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pkr-IN-C16 is a specific inhibitor of protein kinase R (PKR), a double-stranded RNA-dependent protein kinase. This compound has shown promise in various scientific research applications, particularly in the fields of medicine and biology. It is known for its ability to inhibit the autophosphorylation of PKR, thereby unlocking the translation blockade induced by PKR in primary neuronal cultures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Pkr-IN-C16 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and often vary depending on the manufacturer. the general approach involves the use of organic solvents and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The compound is often produced in solid form and can be dissolved in various solvents for use in different applications .
Análisis De Reacciones Químicas
Types of Reactions
Pkr-IN-C16 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The conditions for these reactions typically involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may result in the formation of oxidized derivatives, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Pkr-IN-C16 has a wide range of scientific research applications, including:
Mecanismo De Acción
Pkr-IN-C16 exerts its effects by binding to the ATP-binding site of PKR, thereby blocking its autophosphorylation. This inhibition prevents the activation of downstream signaling pathways that are involved in various cellular processes, including protein synthesis and apoptosis. The compound has an IC50 value of 186-210 nM, indicating its potency as a PKR inhibitor .
Comparación Con Compuestos Similares
Pkr-IN-C16 is unique in its specificity for PKR and its ability to inhibit autophosphorylation. Similar compounds include:
Imidazolo-oxindole PKR inhibitor C16: Another specific inhibitor of PKR with similar properties.
6-amino-3-methyl-2-oxo-N-phenyl-2,3-dihydro-1H-benzo[d]imidazole-1-carboxamide: A novel PKR inhibitor with anti-apoptotic properties.
These compounds share similar mechanisms of action but may differ in their potency, selectivity, and applications.
Propiedades
Fórmula molecular |
C13H8N4OS |
|---|---|
Peso molecular |
268.30 g/mol |
Nombre IUPAC |
(8E)-8-(1H-imidazol-5-ylmethylidene)-6H-pyrrolo[2,3-g][1,3]benzothiazol-7-one |
InChI |
InChI=1S/C13H8N4OS/c18-13-8(3-7-4-14-5-15-7)11-9(17-13)1-2-10-12(11)19-6-16-10/h1-6H,(H,14,15)(H,17,18)/b8-3+ |
Clave InChI |
VFBGXTUGODTSPK-FPYGCLRLSA-N |
SMILES isomérico |
C1=CC2=C(C\3=C1NC(=O)/C3=C/C4=CN=CN4)SC=N2 |
SMILES canónico |
C1=CC2=C(C3=C1NC(=O)C3=CC4=CN=CN4)SC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tricyclo[3.3.1.1~3,7~]tetrastibazane](/img/structure/B14760995.png)



![tert-butyl-[[(1R,3R,7S)-8-(1-ethoxyethoxy)-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-yl]oxy]-diphenylsilane](/img/structure/B14761024.png)

![Chloro[tris(pentafluorophenyl)]germane](/img/structure/B14761038.png)
![Benzoic acid, 2-[[[(4-nitrophenyl)amino]carbonyl]amino]-](/img/structure/B14761046.png)



![Cyclohepta[c]pyrazole](/img/structure/B14761067.png)

![[(3R,4S,5R)-2-acetyloxy-4-phenylmethoxy-5-(phenylmethoxymethyl)oxolan-3-yl] acetate](/img/structure/B14761079.png)
